molecular formula C12H11NO2 B2853380 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one CAS No. 945980-21-2

5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one

Cat. No. B2853380
CAS RN: 945980-21-2
M. Wt: 201.225
InChI Key: LERPMWZXNWLARZ-UHFFFAOYSA-N
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Description

5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one, also known as 5-hydroxy-1-methyl-2(1H)-pyridinone (HMP), is a synthetic compound used in a variety of scientific research applications. It is a naturally occurring compound found in plants, fungi, and bacteria and has been studied for its potential therapeutic, antimicrobial, and antioxidant properties. HMP has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been used in the development of anti-inflammatory drugs. HMP has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The use of HMP in laboratory experiments has several advantages. HMP is a naturally occurring compound and is relatively easy to synthesize. In addition, HMP is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been found to have antioxidant properties. However, there are also some limitations to the use of HMP in laboratory experiments. HMP is a relatively unstable compound and is sensitive to light, heat, and oxygen.

Future Directions

The potential applications of HMP are vast, and there are many possible future directions for research. Some potential future directions include studying the effects of HMP on other enzymes, investigating its potential use in the treatment of other diseases, and exploring its potential use as an antioxidant. In addition, further research into the biochemical and physiological effects of HMP could lead to the development of new therapeutic agents. Finally, further research into the synthesis of HMP could lead to the development of more efficient and cost-effective methods of production.

Synthesis Methods

HMP is synthesized using a variety of methods, including the use of organic solvents, catalysts, and reagents. The most common method of synthesis is the reaction of 4-hydroxybenzaldehyde with 1-methylpyridine in the presence of a base. This reaction is typically carried out in an inert atmosphere at temperatures ranging from -20°C to 70°C. The product is then recrystallized from aqueous ethanol to produce a white crystalline powder.

Scientific Research Applications

HMP has been studied for its potential therapeutic, antimicrobial, and antioxidant properties. HMP has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and has been used in the development of anti-inflammatory drugs. HMP has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, HMP has been studied for its ability to inhibit the growth of certain bacteria, fungi, and viruses, as well as its ability to act as an antioxidant and reduce oxidative damage.

properties

IUPAC Name

5-(4-hydroxyphenyl)-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-13-8-10(4-7-12(13)15)9-2-5-11(14)6-3-9/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERPMWZXNWLARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

945980-21-2
Record name 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one
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